molecular formula C12H15NO B14545772 2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole CAS No. 62069-44-7

2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole

Cat. No.: B14545772
CAS No.: 62069-44-7
M. Wt: 189.25 g/mol
InChI Key: SQCRVAZDBOGBAB-UHFFFAOYSA-N
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Description

2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole is a chemical compound built around the privileged 3,4-dihydro-2H-pyrrole scaffold, a structure of significant interest in medicinal chemistry and organic synthesis . The pyrrole ring is a fundamental building block in biochemistry, found in natural pigments like chlorophyll and heme . More specifically, dihydropyrrole derivatives serve as versatile intermediates and core structures in the development of novel pharmacologically active compounds . Researchers value this class of compounds for its potential across a wide spectrum of biological activities. Pyrrole and its derivatives have been extensively investigated and shown to possess a diverse range of pharmacological properties, including serving as anticancer agents , anti-inflammatory agents , antimicrobial agents , and antifungal agents . The specific substitution pattern on the dihydropyrrole core, such as the ethoxy and phenyl groups in this molecule, allows researchers to fine-tune the compound's physicochemical properties, lipophilicity, and interaction with biological targets, which is crucial in structure-activity relationship (SAR) studies . This compound is presented as a key synthetic intermediate or a novel chemical entity for drug discovery programs, providing a resource for scientists working in hit-to-lead optimization and the development of multi-target therapeutic agents . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

62069-44-7

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole

InChI

InChI=1S/C12H15NO/c1-2-14-12-8-11(9-13-12)10-6-4-3-5-7-10/h3-7,9,11-12H,2,8H2,1H3

InChI Key

SQCRVAZDBOGBAB-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C=N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions to form the pyrrole ring . Another method includes the condensation of substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as iron (III) chloride or ruthenium complexes may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while substitution reactions can introduce alkyl or aryl groups onto the pyrrole ring .

Scientific Research Applications

2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and phenyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole with key analogs, focusing on substituent effects, synthesis, physical properties, and biological relevance.

Substituent Effects and Electronic Properties

Compound Name Substituents Electronic Influence Reference
This compound Ethoxy (C₂H₅O) at C2, phenyl (C₆H₅) at C4 Ethoxy is electron-donating (via +I effect), enhancing ring electron density. Phenyl contributes steric bulk and moderate π-π interactions.
2-(2-(Methylthio)phenyl)-3,4-dihydro-2H-pyrrole Methylthio (SCH₃) at C2, phenyl at C4 Methylthio is weakly electron-donating (less than ethoxy), with potential sulfur-mediated reactivity (e.g., oxidation to sulfoxide) .
5-Methoxy-3,4-dihydro-2H-pyrrole Methoxy (CH₃O) at C5 Methoxy is smaller than ethoxy but similarly electron-donating, influencing ring basicity and nucleophilicity .
5-(2-Chlorophenyl)-3,4-dihydro-2H-pyrrole Chloro (Cl) at C5, phenyl at C2 Chloro is electron-withdrawing (-I effect), reducing electron density and altering reactivity (e.g., electrophilic substitution patterns) .

Key Insight : The ethoxy group in the target compound likely enhances solubility in polar solvents compared to methylthio or chloro substituents. However, its larger size may reduce steric accessibility in reactions compared to methoxy analogs .

Physical and Spectral Properties

Compound Name Melting Point (°C) Solubility (Predicted) Spectral Confirmation Reference
2-(4-Chlorobenzyl)-4,4-dimethyl-5-(naphthalen-2-yl)-3,4-dihydro-2H-pyrrole oxide 141–142 Low in water; moderate in DCM/THF ¹H NMR, LC-MS
5-Methoxy-3,4-dihydro-2H-pyrrole High in polar aprotic solvents CAS 5264-35-7; ¹H NMR
This compound Moderate in ethanol/DMSO; low in hexane Hypothetical: ¹H NMR (δ 1.3–1.5 ppm for ethoxy CH₃, δ 4.0–4.2 ppm for OCH₂)

Solubility in ethanol or DMSO is expected due to polar substituents .

Q & A

Q. What are the common synthetic routes for 2-Ethoxy-4-phenyl-3,4-dihydro-2H-pyrrole, and what are their limitations?

Methodological Answer: The compound is typically synthesized via cyclization of carbamate intermediates or tert-butyl-protected precursors. For example, trichloroacetic acid has been employed to cyclize tert-butyl (4-(2-(methylthio)phenyl)-4-oxobutyl)carbamate, yielding structurally analogous dihydropyrrole derivatives (confirmed by 1H^1H NMR and LC-MS) . Limitations include moderate yields due to competing side reactions and the need for precise stoichiometric control. Alternative routes, such as gold-catalyzed cyclization of propargyl-substituted precursors (as demonstrated in heterocycle synthesis), may offer improved regioselectivity but require optimization of catalyst loading and reaction time .

Q. How can the structural integrity of this compound be confirmed experimentally?

Methodological Answer: Structural validation relies on a combination of spectroscopic and crystallographic techniques:

  • NMR : 1H^1H NMR can identify characteristic signals for the ethoxy group (~1.3 ppm for CH3_3, ~3.6 ppm for OCH2_2) and dihydropyrrole protons (resonances between 2.5–4.0 ppm).
  • Mass Spectrometry : LC-MS or HRMS provides molecular ion peaks (e.g., [M+H]+^+) to confirm the molecular formula.
  • X-ray Crystallography : Single-crystal analysis (e.g., as in related dihydropyrrolo-pyrimidine derivatives) resolves bond lengths, angles, and stereochemistry, with disorder parameters (e.g., R factor ≤ 0.054) ensuring accuracy .

Q. What is the reactivity profile of this compound in electrophilic substitution reactions?

Methodological Answer: The electron-rich pyrrole ring facilitates electrophilic aromatic substitution (EAS), preferentially at the α-positions. For example, nitration or halogenation reactions proceed under mild acidic conditions. However, steric hindrance from the ethoxy and phenyl substituents may reduce reactivity at adjacent positions. Computational modeling (e.g., DFT studies) can predict regioselectivity by analyzing frontier molecular orbitals and charge distribution .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and scalability?

Methodological Answer: Optimization strategies include:

  • Catalyst Screening : Transition-metal catalysts (e.g., Au(I)) enhance cyclization efficiency, as shown in heterocycle synthesis, reducing reaction time from hours to minutes .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction purification.
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes decomposition of thermally sensitive intermediates, as observed in analogous pyrrolo-pyridazine syntheses .

Q. How should contradictory data on reaction yields or regioselectivity be analyzed?

Methodological Answer: Discrepancies often arise from differences in reaction conditions or analytical methods. For example:

  • Yield Variations : Compare stoichiometry (e.g., excess reagent ratios in Reference Example 74 vs. Example 1 syntheses) .
  • Regioselectivity : Use isotopic labeling (e.g., 13C^{13}C-NMR) or kinetic studies to distinguish between thermodynamic vs. kinetic control.
  • Data Normalization : Apply pseudo-first-order kinetics models (validated for pyrrole derivatives) to standardize reactivity comparisons across studies .

Q. What novel methodologies could enable the synthesis of this compound derivatives with enhanced bioactivity?

Methodological Answer:

  • Late-Stage Functionalization : Introduce fluorinated or chiral substituents via cross-coupling (e.g., Suzuki-Miyaura) after core scaffold formation, as demonstrated in antimicrobial dihydropyrrole derivatives .
  • Enzymatic Resolution : Use lipases or esterases to achieve enantiomeric purity, critical for pharmacological applications.
  • Solid-Phase Synthesis : Immobilize intermediates on resin to streamline purification, reducing losses in multi-step sequences .

Q. How can computational tools aid in predicting the physicochemical properties of this compound?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict solubility and partition coefficients (log P) by modeling interactions with water/lipid bilayers.
  • Density Functional Theory (DFT) : Calculate frontier orbital energies to assess redox stability and HOMO-LUMO gaps for reactivity predictions.
  • QSAR Models : Corrogate substituent effects (e.g., ethoxy vs. methoxy) on bioactivity using datasets from structurally related compounds .

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